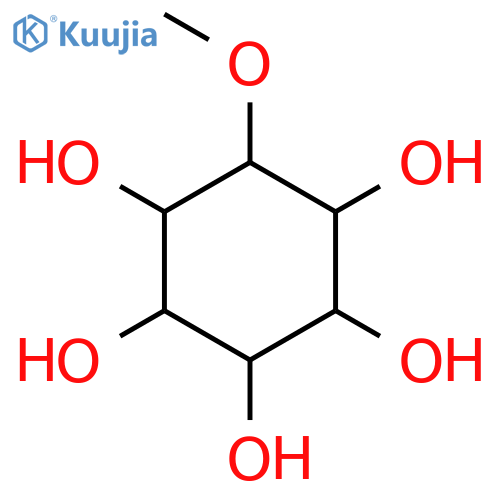Cas no 642-38-6 (L-Quebrachitol)

L-Quebrachitol structure
商品名:L-Quebrachitol
L-Quebrachitol 化学的及び物理的性質
名前と識別子
-
- L-chiro-Inositol,2-O-methyl-
- l-Chiro-inositol 2-methyl ether
- l-Quebrachitol
- 1l-2-O-methyl-chiro-inositol
- 2-O-methyl-l-chiro-inositol
- 3-O-methyl-l-chiro-inositol
- (-)-Quebrachitol
- Quebrachitol
- Quebrachitol, (-)-
- QUEBRACHITOL, (-)-(RG)
- 2-O-methyl-1,2,4
- 2-o-methyl-l-inositol
- 3,5,6-hexahydroxycyclohexane
- L-chiro-Inositol,2-O-methyl
- QINGYANGSHENGENIN (RG)
- Quebrachitol, L-
- Quebrachit
- 2-O-Methyl-chiro-inositol
- 9W4JLQ7I4W
- (1R,2S,3S,4S,5R,6R)-6-Methoxycyclohexane-1,2,3,4,5-pentaol
- L-chiro-Inositol, 2-O-methyl-
- (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
- Brahol
- 1-O-methyl-muco-inositol
- Inositol, 2-O-methyl-
- L-(-)-2-O-Methylinositol
- Pinitol TMS
- Inositol, 2-O-methyl-, L-ch
- FT-0625606
- DTXSID80957028
- D-chiro-Inositol, 2-O-methyl-
- CHEMBL501109
- SCHEMBL240345
- CHEBI:111
- MFCD00021405
- MS-23047
- SCHEMBL22975188
- AKOS027327479
- M02437
- C08257
- DSCFFEYYQKSRSV-FIZWYUIZSA-N
- UNII-9W4JLQ7I4W
- W-203384
- 2B678708-4698-466E-88D8-3443A058E849
- 642-38-6
- NSC-131046
- CHEBI:170050
- DTXSID601029528
- NSC-26254
- Q7269871
- Inositol, 2-O-methyl-, L-chiro-
- 6-methoxycyclohexane-1,2,3,4,5-pentol
- CS-0022555
- 3564-07-6
- HY-N2375
- s3223
- (1R,2S,3S,4S,5R,6R)-6-methoxycyclohexane-1,2,3,4,5-pentol
- A867922
- AKOS037643351
- NSC-231332
- NSC26254
- 7586-49-4
- NCGC00095666-01
- SY069793
- AKOS024283476
- FT-0650944
- A800629
- NSC128700
- 5-O-Methyl-myo-inositol; 1D-5-O-Methyl-myo-inositol
- LS-13354
- 60537-25-9
- NSC43336
- SCHEMBL23720629
- (1r,2s,3s,4s,5s,6r)-6-methoxycyclohexane-1,2,3,4,5-pentaol
- chiro-Inositol, 3-O-methyl-
- Q3915149
- SCHEMBL24537
- MLS002639102
- Sennit
- NSC131046
- NSC231332
- FT-0603447
- 1-O-Methylinositol
- FT-0777782
- P2219
- Oprea1_249757
- AS-15082
- 3-O-Methyl-D-chiro-inositol pound>>Pinitol pound>>D-(+)-Pinitol
- BCP22844
- NSC-43336
- BCP18100
- 6-methoxycyclohexane-1,2,3,4,5-pentaol
- Pinite (inositol derivative)
- SMR001548553
- CHEMBL171890
- FT-0694791
- DSCFFEYYQKSRSV-MBXCVVGISA-N
- DA-75114
- 2-O-methyl-L-chiro-inositol; Brahol; Quebrachit
- L-Quebrachitol
-
- MDL: MFCD00021405
- インチ: 1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1
- InChIKey: DSCFFEYYQKSRSV-MBXCVVGISA-N
- ほほえんだ: O(C([H])([H])[H])C1([H])[C@@]([H])([C@]([H])(C([H])([C@@]([H])([C@@]1([H])O[H])O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 194.079038g/mol
- ひょうめんでんか: 0
- XLogP3: -3.2
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 回転可能化学結合数: 1
- どういたいしつりょう: 194.079038g/mol
- 単一同位体質量: 194.079038g/mol
- 水素結合トポロジー分子極性表面積: 110Ų
- 重原子数: 13
- 複雑さ: 158
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 194.18
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 192-193 ºC
- ふってん: 250.62°C (rough estimate)
- 屈折率: 1.572
- ようかいど: 可溶性(674 g/l)(25ºC)、
- PSA: 110.38000
- LogP: -3.18050
- ようかいせい: 未確定
L-Quebrachitol セキュリティ情報
L-Quebrachitol 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
L-Quebrachitol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T5729-1 mL * 10 mM (in DMSO) |
L-quebrachitol |
642-38-6 | 99.65% | 1 mL * 10 mM (in DMSO) |
¥ 456 | 2023-09-15 | |
| TargetMol Chemicals | T5729-10mg |
L-quebrachitol |
642-38-6 | 99.65% | 10mg |
¥ 513 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1263933-10g |
L-chiro-Inositol, 2-O-methyl- |
642-38-6 | 98% | 10g |
$670 | 2024-06-06 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57208-1mg |
L-Quebrachitol |
642-38-6 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| DC Chemicals | DCZ-163-20 mg |
L-Quebrachitol |
642-38-6 | >98% | 20mg |
$280.0 | 2022-02-28 | |
| TRC | Q990090-1g |
L-Quebrachitol |
642-38-6 | 1g |
$ 195.00 | 2023-09-06 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5729-10 mg |
L-quebrachitol |
642-38-6 | 98.00% | 10mg |
¥755.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5729-25 mg |
L-quebrachitol |
642-38-6 | 98.00% | 25mg |
¥1283.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3237-100mg |
L-Quebrachitol |
642-38-6 | 98% | 100mg |
$40 | 2023-09-19 | |
| TRC | Q990090-100mg |
L-Quebrachitol |
642-38-6 | 100mg |
$ 58.00 | 2023-09-06 |
L-Quebrachitol 関連文献
-
Noritaka Chida,Mitsukane Yoshinaga,Takahiko Tobe,Seiichiro Ogawa l-quebrachitol as a chiral building block. Noritaka Chida Mitsukane Yoshinaga Takahiko Tobe Seiichiro Ogawa Chem. Commun. 1997 1043
-
2. A formal total synthesis of (–)-lsoavenaciolide from L-quebrachitolNoritaka Chida,Takahiko Tobe,Masami Suwama,Masami Ohtsuka,Seiichiro Ogawa J. Chem. Soc. Chem. Commun. 1990 994
-
3. Formal total syntheses of (–)-isoavenaciolide and (–)-ethisolide from L-quebrachitolNoritaka Chida,Takahiko Tobe,Masami Suwama,Masami Ohtsuka,Seiichiro Ogawa J. Chem. Soc. Perkin Trans. 1 1992 2667
-
4. Total synthesis of (–)-ovalicin and analogues from L-quebrachitolDerek H. R. Barton,Sophie Bath,David C. Billington,Stephan D. Gero,Béatrice Quiclet-Sire,Mohammad Samadi J. Chem. Soc. Perkin Trans. 1 1995 1551
-
Takahiko Akiyama,Mikiko Hara,Kohei Fuchibe,Shigeru Sakamoto,Kentaro Yamaguchi chiro-inositol and its catalytic activity on the asymmetric Michael addition. Takahiko Akiyama Mikiko Hara Kohei Fuchibe Shigeru Sakamoto Kentaro Yamaguchi Chem. Commun. 2003 1734
642-38-6 (L-Quebrachitol) 関連製品
- 17454-53-4(1,4,7,10,13,16-Benzohexaoxacyclooctadecin,hexadecahydro-)
- 134108-92-2((1S,2S)-2-Methoxycyclohexanol)
- 2979-24-0(2-Methoxycyclohexanol)
- 16069-36-6(Icosahydrodibenzob,k1,4,7,10,13,16hexaoxacyclooctadecine)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 17455-23-1(Dicyclohexano-24-crown-8)
- 10284-63-6(D-Pinitol)
- 17454-48-7(Cyclohexano-15-crown-5, mixture of cis andtrans)
- 523-92-2(Sequoyitol)
- 87-72-9(L-Arabinose)
推奨される供給者
Amadis Chemical Company Limited
(CAS:642-38-6)L-Quebrachitol

清らかである:99%/99%
はかる:5g/1g
価格 ($):870.0/245.0